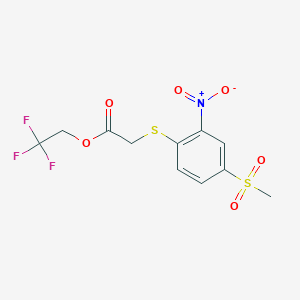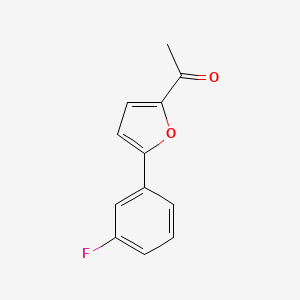![molecular formula C16H18N2O3 B3006139 (2,5-Dimethylfuran-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone CAS No. 2379950-95-3](/img/structure/B3006139.png)
(2,5-Dimethylfuran-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethylfuran-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone is a compound that has been extensively studied for its potential applications in scientific research. It is a synthetic molecule that has been designed to interact with specific biological targets in order to elicit a desired effect.
Mechanism of Action
The mechanism of action of (2,5-Dimethylfuran-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone is not fully understood, but it is thought to interact with specific biological targets in order to elicit its effects. It has been shown to inhibit the activity of certain enzymes and receptors, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer properties.
Advantages and Limitations for Lab Experiments
One advantage of (2,5-Dimethylfuran-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone is that it has been extensively studied and its properties are well-characterized. This makes it a useful tool for scientific research. However, one limitation is that its synthesis requires specialized equipment and expertise in organic chemistry, which may limit its accessibility to researchers.
Future Directions
There are several potential future directions for research on (2,5-Dimethylfuran-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease. It has been shown to have neuroprotective properties and may be useful in preventing or slowing the progression of these diseases. Additionally, further research could investigate its potential use in treating other inflammatory diseases and cancers. Finally, research could focus on developing more efficient synthesis methods for this compound in order to increase its accessibility to researchers.
Synthesis Methods
The synthesis of (2,5-Dimethylfuran-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone involves several steps. The first step is the preparation of 3-(pyridin-3-yloxymethyl)azetidine, which is then reacted with 2,5-dimethylfuran-3-carboxylic acid to yield the final product. The synthesis of this compound requires expertise in organic chemistry and access to specialized equipment and reagents.
Scientific Research Applications
(2,5-Dimethylfuran-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone has been studied for its potential applications in various scientific research areas. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases such as arthritis. It has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its potential use in treating neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-6-15(12(2)21-11)16(19)18-8-13(9-18)10-20-14-4-3-5-17-7-14/h3-7,13H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWMDYFSEDJLDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C2)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3006057.png)

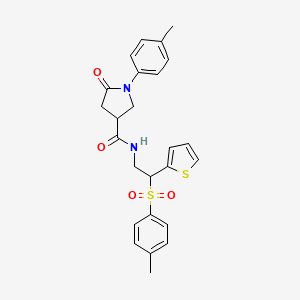
![3-(Tert-butyl)-3-methyl-2,3-dihydrobenzo[4,5]thiazolo[2,3-c][1,2,4]triazole acetate](/img/structure/B3006061.png)

![4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B3006064.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B3006066.png)
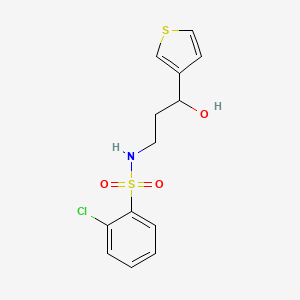
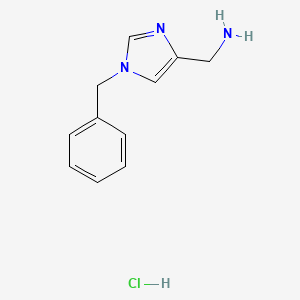
![(3-fluoro-4-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3006069.png)
![3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B3006070.png)
